Licochalcone A is a phenolic chalconoid found primarily in the roots of the licorice species Glycyrrhiza inflata. [, , , , ] It is classified as a retrochalcone due to the presence of a 1,1-dimethyl-2-propenyl group at the 2' position of the chalcone skeleton. [, ] This unique structural feature distinguishes it from other licorice chalcones and contributes to its diverse biological activities. Licochalcone A has garnered significant attention in scientific research due to its wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of Licochalcone A can be achieved through several methods. A notable approach involves a four-step synthesis process that enhances yield and selectivity:
Licochalcone A has a distinct molecular structure represented by the chemical formula .
Licochalcone A participates in various chemical reactions that contribute to its biological activities:
The mechanism of action of Licochalcone A involves multiple pathways:
Licochalcone A exhibits several notable physical and chemical properties:
Licochalcone A has significant potential across various fields:
Lico A induces apoptosis in cancer cells through multiple interconnected mechanisms, targeting intrinsic and extrinsic pathways, as well as endoplasmic reticulum (ER) stress.
Lico A triggers the intrinsic apoptotic pathway by disrupting mitochondrial membrane potential and promoting cytochrome c release. This process is governed by its ability to modulate the balance between pro-apoptotic (Bax, Bak, Bad, PUMA) and anti-apoptotic Bcl-2 family proteins:
Table 1: Licochalcone A Modulation of Bcl-2 Family Proteins and Caspases in Cancer Cells
Cancer Type | Cell Line | Key Upregulated Proteins | Key Downregulated Proteins | Effector Caspases Activated | Primary Source |
---|---|---|---|---|---|
Hepatocellular Carcinoma | HepG2 | Bax, Bak, PUMA | Bcl-2 | Caspase-9, Caspase-3 | [1] [4] |
Breast Cancer | MCF-7 | Bax, Bad | Bcl-2, Bcl-xL | Caspase-3, Caspase-7 | [4] |
Bladder Cancer | T24 | Bax, Bak | Bcl-2 | Caspase-9, Caspase-3 | [4] |
Lung Cancer | A549, H460 | Bax | Bcl-2, Survivin | Caspase-3, Caspase-8 | [4] |
Lico A activates the extrinsic apoptotic pathway by enhancing the expression of death receptors and their ligands:
Lico A induces ER stress, disrupting protein folding homeostasis and activating the Unfolded Protein Response (UPR):
Beyond apoptosis, Lico A halts cancer cell proliferation by inducing cell cycle arrest at specific checkpoints.
Lico A disrupts cell cycle progression primarily by modulating the expression and activity of cyclins, CDKs, and CDK inhibitors (CKIs):
Table 2: Licochalcone A-Induced Cell Cycle Arrest Mechanisms in Cancer Models
Cancer Type | Cell Line | Arrest Phase | Key Downregulated Molecules | Key Upregulated Molecules | Primary Source |
---|---|---|---|---|---|
Glioma | U87 | G2/M | Cyclin B1, CDK1 (Cdc2) | - | [1] [4] |
Lung Cancer | A549, H460 | G2/M | Cyclin B1, CDK1 | p21Cip1 | [1] [4] |
Oral Cancer | SCC-25 | G0/G1 | Cyclin D1, CDK4, CDK6 | p21Cip1, p27Kip1 | [1] [4] |
Bladder Cancer | T24 | G0/G1 | Cyclin D1 | p21Cip1 | [4] |
Breast Cancer | MCF-7, MDA-MB-231 | G0/G1 | Cyclin D1 | p21Cip1 | [4] |
The tumor suppressor p53 plays a role in Lico A-induced cell cycle arrest, but it also acts through p53-independent pathways:
Lico A exerts potent anti-inflammatory effects primarily by suppressing key pro-inflammatory transcription factors and activating cellular antioxidant defense systems.
Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation. Lico A effectively inhibits its activation:
Lico A activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical defender against oxidative stress and inflammation:
The Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) are key signal transducers in inflammation, stress responses, and cell survival/death. Lico A exhibits context-dependent modulation:
Table 3: Key Anti-Inflammatory and Antioxidant Pathways Modulated by Licochalcone A
Pathway | Key Molecular Target | Effect of Lico A | Downstream Consequences | Primary Source |
---|---|---|---|---|
NF-κB Pathway | IKK complex | Inhibition | ↓ IκBα phosphorylation/degradation; ↓ NF-κB nuclear translocation; ↓ TNF-α, IL-6, IL-1β, iNOS, COX-2 | [2] [3] [7] |
TLR4 | Downregulation/Inhibition | ↓ TLR4/NF-κB signaling; ↓ Pro-inflammatory cytokine release | [2] [3] | |
Nrf2/ARE Pathway | Keap1-Nrf2 interaction | Disruption (Nrf2 stabilization) | ↑ Nrf2 nuclear translocation; ↑ HO-1, NQO1, GCLC, GCLM; ↑ Antioxidants (GSH); ↓ ROS | [2] [7] [8] |
SIRT1 | Activation (in some contexts) | Enhanced Nrf2 deacetylation/activity | [2] [8] | |
MAPK Pathways | JNK (in immune cells) | Inhibition (phosphorylation) | ↓ Pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) | [1] [9] |
p38 (in immune cells) | Inhibition (phosphorylation) | ↓ Pro-inflammatory cytokine production; ↓ iNOS/NO | [1] [9] | |
JNK/p38 (in cancer cells) | Activation (phosphorylation) | ↑ Apoptosis (c-Jun/ATF-2); ↑ Cell cycle arrest (p21); ↑ FasL | [1] [4] [6] | |
ERK | Variable (Inhibition in inflammation/Context-dependent in cancer) | ↓ Proliferation/Inflammation or ↑ Protective/Arrest signals | [1] [6] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7